molecular formula C15H18N4O5 B2773193 methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 899738-31-9

methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate

Cat. No. B2773193
M. Wt: 334.332
InChI Key: HYWYYEZBYPZGFF-UHFFFAOYSA-N
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Description

The compound appears to contain a tert-butyl group and a methyl group, which are common in organic chemistry . The tert-butyl group is derived from tert-butyl alcohol, which is a colorless solid with a camphor-like odor . The methyl group is derived from methyl tert-butyl ether (MTBE), a volatile, flammable, and colorless liquid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl compounds are often synthesized from isobutane as a co-product of propylene oxide production . Methyl tert-butyl ether (MTBE) is manufactured via the chemical reaction of methanol and isobutylene .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related purine and pyrimidine derivatives, including 4-methyl-s-triazolo[4,3-a]purin-9(4H)-ones and tetrazolo[1,5-a]purin-9(4H)-ones, has been reported through various chemical reactions, highlighting the diversity in chemical synthesis approaches for purine analogs (Nagamatsu et al., 1985). These methodologies may be relevant for synthesizing "methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate" and studying its properties.
  • The application of tert-butyl perbenzoate as an alternative to benzoquinone for room-temperature Fujiwara-Moritani reactions offers a mild method for coupling reactions, which could be applicable in synthesizing complex molecules like the one (Liu & Hii, 2011).

Biological Activity and Applications

  • While specific research applications of "methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate" were not directly found, compounds with similar structures have been evaluated for various biological activities. For instance, derivatives of pyridin-2(1H)-one have shown potential as fluorescent sensors for metal ions, indicating the possibility of "methyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate" in sensor development or other biological applications (Joshi et al., 2015).

properties

IUPAC Name

methyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-15(2,3)8-6-18-10-11(16-13(18)24-8)17(4)14(22)19(12(10)21)7-9(20)23-5/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWYYEZBYPZGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610178

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